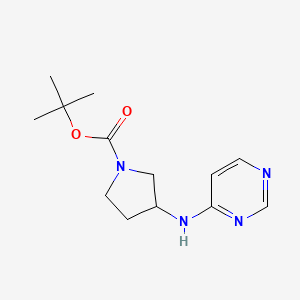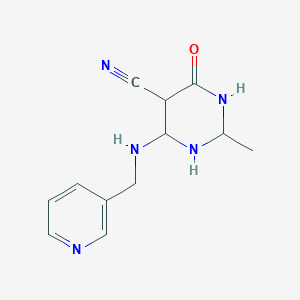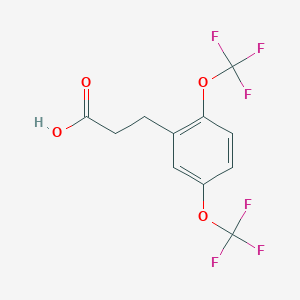
(3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This particular compound is structurally related to adenosine, a naturally occurring nucleoside, and plays a significant role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol involves several steps. One common method includes the glycosylation of a purine base with a protected sugar derivative, followed by deprotection to yield the desired nucleoside. The reaction conditions typically involve the use of strong acids or bases, and the process may require several purification steps to achieve high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated equipment. The process is optimized for yield and purity, with stringent quality control measures in place. The use of biocatalysts and environmentally friendly solvents is becoming more common in industrial settings to reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The amino group can participate in substitution reactions to form different nucleoside analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various nucleoside analogs with altered functional groups, which can have different biological activities.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is used as a precursor for the synthesis of other nucleoside analogs. It is also used in studies of nucleic acid chemistry and enzymology.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid replication and repair. It is also used in the development of molecular probes for detecting specific nucleic acid sequences.
Medicine
In medicine, nucleoside analogs derived from this compound are used as antiviral and anticancer agents. They work by inhibiting the replication of viral DNA or interfering with the synthesis of cancer cell DNA.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. It is also used in the production of diagnostic reagents and molecular biology kits.
Mécanisme D'action
The mechanism of action of (3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the termination of nucleic acid chains. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure.
2’,3’-Dideoxyadenosine: A nucleoside analog used as an antiviral agent.
Vidarabine: An antiviral nucleoside analog.
Uniqueness
What sets (3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions. This versatility makes it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N5O4 |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
(3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5?,7?,10?,11-/m1/s1 |
Clé InChI |
PASOFFRBGIVJET-JRXMVUSHSA-N |
SMILES isomérique |
C[C@]1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)

![tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14782915.png)
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)
![tert-butyl N-[2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B14782922.png)


![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)

![2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14782968.png)

